1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZZWXEENDALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C)(C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is subjected to reductive amination using a suitable amine, such as 2-methylpropan-2-amine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Calcium-Sensing Receptor (CaSR) Antagonism
Research indicates that 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine exhibits properties as a calcium-sensing receptor antagonist. This action is significant for treating conditions related to calcium homeostasis abnormalities, such as osteoporosis and hyperparathyroidism. The compound has been shown to enhance parathyroid hormone (PTH) secretion, which is crucial for maintaining calcium levels in the blood .
Cystic Fibrosis Treatment
Recent studies have explored the use of compounds similar to this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can potentially enhance CFTR function, which is vital for patients with cystic fibrosis. The ability to improve CFTR activity may lead to new therapeutic avenues for managing this genetic disorder .
Case Study: Antioxidant Properties
A study investigated the antioxidant properties of compounds related to this compound. The findings suggested that these compounds could mitigate oxidative stress in biological systems, which has implications for diseases linked to oxidative damage .
Case Study: Structure-Based Drug Design
Another notable application involves structure-based drug design, where researchers used molecular docking techniques to identify potential CFTR modulators among a library of compounds. The study synthesized several derivatives and evaluated their efficacy in enhancing CFTR-mediated ion flux, highlighting the importance of fluorinated compounds in drug discovery .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters, leading to altered neurotransmitter levels in the brain.
Pathways Involved: By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, resulting in enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron Effects : The 3-fluoro-4-methyl group in the target compound provides moderate electron withdrawal and steric bulk compared to the strongly electron-withdrawing CF₃ group in the trifluoromethyl analog .
- Lipophilicity : The target compound (XLogP3=2.3) is less lipophilic than the CF₃ derivative (XLogP3=2.7), which may influence tissue distribution .
- Bioactivity : The 4-methoxy analog () is hypothesized to have antimicrobial activity, though untested, while the dichloro- and bromo-fluoro analogs () lack reported biological data.
Amine Backbone Variants
Table 2: Amine Backbone Modifications
Key Observations:
- Tertiary vs. Quaternary Amines : The target compound’s tertiary amine may offer better CNS penetration compared to the quaternary ammonium salt, which is permanently charged and less membrane-permeable .
- Synthetic Accessibility : The indole-containing analog () shares a similar synthesis route (Raney Ni reduction), suggesting scalable production for the target compound .
Pharmacological and Analytical Comparisons
Analytical Behavior
- Chromatographic Retention : The methoxyphenyl analog () has a relative retention time (RRT) of 2.64 in HPLC, indicating higher polarity than the target compound, which lacks methoxy groups .
- Response Factors: Substituted amines (e.g., 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol in ) show variable UV/fluorescence responses, highlighting the need for compound-specific analytical methods .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine, commonly referred to as a substituted amphetamine, is characterized by the introduction of a fluorine atom and a methyl group on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties.
Chemical Structure
- Chemical Formula : C11H16F
- CAS Number : 787585-32-4
- Molecular Weight : 183.25 g/mol
The structural features of this compound allow it to interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting therapeutic effects.
The primary mechanism of action for this compound involves its interaction with monoamine transporters, specifically those for dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism underlies its potential applications in treating neurological disorders.
Pharmacological Effects
This compound has been studied for several pharmacological effects:
- Neurotransmitter Modulation : Increases levels of dopamine and norepinephrine, which may enhance mood and cognitive functions.
- Anti-inflammatory Properties : Some studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar amphetamines:
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| 1-(3-Fluoro-4-methylphenyl)-2-aminopropane | Lacks methyl group on propan chain | Less potent in neurotransmitter reuptake inhibition |
| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-amine | Amine group at different position | Altered binding affinity |
| 1-(3-Fluoro-4-methylphenyl)-2-methylbutan-2-amine | Extended carbon chain | Different pharmacokinetics |
Study on Neurotransmitter Interaction
A study conducted by BenchChem indicated that this compound serves as a tool compound to explore the effects of fluorinated amphetamines on cellular processes. The findings highlighted its significant role in modulating neurotransmitter levels, particularly in models simulating neurological disorders.
In Vivo Studies
Research published in various pharmacological journals has explored the compound's effects on animal models. For instance, it demonstrated a reduction in inflammation markers in mouse models exposed to allergens or lipopolysaccharides (LPS), suggesting potential applications in treating respiratory diseases like asthma .
Antioxidant Activity
Another aspect of its biological activity involves antioxidant properties. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Q & A
Q. What are the key physicochemical properties of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine, and how do they influence experimental design?
Answer: Critical properties include:
- LogP : ~4.1 (indicative of moderate lipophilicity, relevant for membrane permeability in biological assays) .
- Polar Surface Area (PSA) : ~26 Ų (suggests potential for passive diffusion in cellular systems) .
- Melting Point : ~234°C (requires handling in high-temperature reactions or solid-phase synthesis) .
Q. Methodological Consideration :
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions; dilute in aqueous buffers (e.g., PBS) for biological assays. Ethanol evaporation under nitrogen is recommended for solvent exchange .
- Stability : Avoid prolonged storage in aqueous solutions (>24 hours) to prevent degradation .
Q. What synthetic routes are reported for structurally similar fluorinated arylalkylamines?
Answer:
- Nucleophilic Substitution : Fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) are synthesized via substitution reactions using pentafluoropyridine and sodium azide, followed by methyl/amine group introduction .
- Chiral Synthesis : Enantiopure analogs (e.g., (1R)-1-(3-Fluoro-4-methylphenyl)-1-propanamine hydrochloride) are prepared via asymmetric catalysis or resolution of racemic mixtures .
Q. Methodological Challenges :
- Fluorination Efficiency : Optimize reaction conditions (e.g., catalysts, temperature) to minimize byproducts.
- Purification : Use silica gel chromatography or recrystallization to isolate high-purity compounds .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its biological activity?
Answer:
- Case Study : The (R)-enantiomer of a related compound, (1R)-1-(4-chloro-2-methylphenyl)ethanamine, showed 10-fold higher receptor binding affinity compared to the (S)-form .
- Experimental Design :
- Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution.
- Activity Assays : Compare enantiomers in receptor-binding studies (e.g., radioligand displacement) .
Q. How can computational modeling predict the reactivity of the fluorine substituent in this compound?
Answer:
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic substitution. Fluorine’s electronegativity directs reactivity to the para position of the aryl ring .
- Molecular Dynamics (MD) : Simulate interactions with biomolecules (e.g., enzymes) to guide functionalization strategies.
Data Contradiction Example :
Conflicting LogP values (e.g., 4.1 vs. 3.8 in other studies) may arise from measurement methods (experimental vs. computational). Validate with experimental HPLC retention times .
Q. What strategies resolve discrepancies in reported yields for fluorinated amine synthesis?
Answer:
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates) .
- Reaction Optimization : Adjust stoichiometry (e.g., excess fluorinating agent) or switch to anhydrous conditions .
Case Study :
In 3,5-difluoro-4-methylpyridin-2-amine synthesis, yields improved from 45% to 72% by replacing NaH with KF/Al₂O₃ as a base .
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) alter the compound’s pharmacological profile?
Answer:
-
Comparative Data :
Substituent LogP Receptor Binding (IC₅₀) -CH₃ 4.1 120 nM -CF₃ 5.3 85 nM
Q. Methodological Insight :
- SAR Studies : Synthesize analogs with systematic substitutions; test in vitro/in vivo models.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
Q. What advanced analytical techniques validate the compound’s purity and structural integrity?
Answer:
Q. How are fluorinated amines like this compound utilized in tracer development for imaging studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
